N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
The compound belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Triazoles are generally stable compounds due to the aromaticity of the triazole ring .Scientific Research Applications
Herbicidal Activity
N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally similar to N6-(3-chlorophenyl)-N6-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, have been found to possess excellent herbicidal activity. They are effective on a broad spectrum of vegetation at low application rates, indicating their potential as selective herbicides in agriculture (Moran, 2003).
Antimicrobial Properties
Some derivatives of 1,2,4-triazolo[1,5-a]pyridine, closely related to the chemical , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Antifungal and Insecticidal Activity
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed good antifungal and insecticidal activities. These compounds have been effective against specific fungi and insects, indicating their potential application in agriculture and pest control (Xu et al., 2017).
Synthesis and Structural Analysis
The crystal structure of compounds like N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which are structurally similar to the chemical , has been analyzed. These studies contribute to understanding the structural properties and potential reactivity of such compounds, which is crucial for their application in various fields of scientific research (Hu, Chen, Liu, & Yang, 2005).
Mechanism of Action
Target of Action
The primary target of this compound is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . This enzyme is involved in the hydrolysis of haemoglobin, a process that is essential for the growth and survival of the parasite .
Mode of Action
The compound interacts with falcipain-2, inhibiting its activity . This inhibition prevents the hydrolysis of haemoglobin, thereby hindering the growth of the parasite .
Biochemical Pathways
The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin hydrolysis. This disruption affects the downstream processes that depend on the products of haemoglobin hydrolysis, leading to the death of the parasite .
Result of Action
The result of the compound’s action is the inhibition of the growth of Plasmodium falciparum, the parasite responsible for malaria . This inhibition is achieved by disrupting the parasite’s ability to hydrolyze haemoglobin, a process that is essential for its survival .
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-15-23-24-21-10-9-20(14-25(15)21)30(27,28)26(18-7-4-6-17(22)12-18)13-16-5-3-8-19(11-16)29-2/h3-12,14H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSRCLFNYRHVEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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